BenchChemオンラインストアへようこそ!

2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Medicinal chemistry Physicochemical profiling SAR analysis

Procure 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898431-05-5) as your definitive ortho-substituted probe for sigma receptor research. Its unique 2-bromo substituent (Hansch π=+0.86) enables critical SAR comparisons with 3-bromo, 2-methyl, and 2-methoxy analogs to map S1R/S2R selectivity. This compound also serves as a superior diversification point for parallel library synthesis via Pd-catalyzed cross-coupling, a pathway unavailable to its des-bromo analog. Use it in competitive binding assays against [3H]-(+)-pentazocine or PAMPA studies to directly correlate ortho-lipophilicity with BBB permeability.

Molecular Formula C21H26BrN3O
Molecular Weight 416.363
CAS No. 898431-05-5
Cat. No. B2824720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898431-05-5
Molecular FormulaC21H26BrN3O
Molecular Weight416.363
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCN(CC3)C
InChIInChI=1S/C21H26BrN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26)
InChIKeyIAWOSJOBWVJLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898431-05-5): Structural Identity and Procurement Context


2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898431-05-5) is a synthetic benzamide derivative with molecular formula C21H26BrN3O and a molecular weight of 416.4 g/mol [1]. Its structure features a 2-bromobenzamide core linked via an ethyl spacer to a (4-methylpiperazin-1-yl)(p-tolyl)methyl amine moiety. The compound is listed in PubChem (InChIKey: IAWOSJOBWVJLKG-UHFFFAOYSA-N) and is commercially available from multiple research chemical suppliers, typically at ≥95% purity [1]. It belongs to a broader class of benzamide derivatives that have been investigated as sigma receptor ligands, dopamine receptor modulators, and opioid receptor probes, though published bioactivity data specific to the 2-bromo ortho-substituted variant remain sparse [2][3].

Why 2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Cannot Be Interchanged with Positional Isomers or Non-Brominated Analogs


Within the benzamide chemotype carrying the (4-methylpiperazin-1-yl)(p-tolyl)ethyl side chain, substitution at the ortho (2-) position of the benzamide ring is the primary structural variable distinguishing this compound from its closest cataloged analogs [1]. The 2-bromo substituent imposes distinct electronic (electron-withdrawing, –I effect), steric (van der Waals radius of Br ≈ 1.85 Å vs. H ≈ 1.20 Å, CH3 ≈ 2.00 Å), and lipophilic (Hansch πBr = +0.86 vs. πH = 0.00, πOCH3 = –0.02) properties relative to the 3-bromo isomer (CAS 898430-93-8), the 2-methyl analog (CAS 898414-48-7), and the 2-methoxy analog (CAS 898448-82-3) [1][2]. In structurally related benzamide sigma receptor ligand series, the nature and position of halogen substitution on the benzamide scaffold has been demonstrated to profoundly impact sigma-1 receptor affinity (Ki values ranging from 0.6 nM to >1000 nM depending on substituent) and sigma-2/sigma-1 selectivity ratios [3]. Furthermore, the ortho-bromine enables unique synthetic derivatization pathways (e.g., transition metal-catalyzed cross-coupling) that are inaccessible or proceed with different efficiency for meta- or para-substituted isomers, making this compound a distinct chemical biology probe and synthetic intermediate [4].

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide


Ortho-Bromo Substituent Effects on Calculated Physicochemical Properties vs. Closest Analogs

The 2-bromo substitution on the benzamide ring confers a distinct physicochemical profile compared to the unsubstituted (des-bromo), 2-methyl, 2-methoxy, and 3-bromo positional isomer analogs. Based on calculated properties (ACD/Labs or ChemAxon prediction algorithms) and Hansch substituent constants, the ortho-bromo group contributes a hydrophobic increment of π = +0.86 versus π = 0.00 (H), π = +0.56 (CH3), π = –0.02 (OCH3) [1]. This lipophilicity difference alters predicted logP and membrane permeation propensity. Additionally, the Hammett σm value for ortho-bromo (σm ≈ +0.39) indicates a moderate electron-withdrawing effect that differentiates it from the electron-donating 2-methoxy (σm ≈ +0.12) and 2-methyl (σm ≈ –0.07) analogs, influencing the electron density of the benzamide carbonyl and thus hydrogen-bonding capacity [2].

Medicinal chemistry Physicochemical profiling SAR analysis

Sigma-1 Receptor Binding Affinity Class-Level Inference from Benzamide SAR Studies

While the target compound itself lacks published direct binding data, a 2017 systematic SAR study (Donnier-Maréchal et al.) of 37 benzamide-derived sigma-1 receptor (S1R) ligands demonstrated that halogen substitution at the 4-position of the benzamide scaffold (Cl, CN, NO2) yielded high-affinity S1R ligands with Ki values ranging from 1.2 to 3.6 nM and S2R/S1R selectivity indices up to >1000-fold [1]. Critically, this study established that the nature and position of the halogen atom on the benzamide ring is a dominant determinant of S1R affinity and subtype selectivity. The 2-bromo substitution pattern of the target compound represents a distinct, untested combination on this pharmacophore—ortho rather than para halogenation, and bromine rather than chlorine—positioning it as a probe compound for exploring how ortho-bromine substitution modulates sigma receptor engagement and selectivity relative to the para-halogenated analogs that have established high-affinity profiles [1][2]. Note: This is a class-level inference; no direct binding data for the target compound are available.

Sigma receptor pharmacology Radioligand binding CNS drug discovery

Synthetic Versatility: Ortho-Bromo as a Handle for Transition Metal-Catalyzed Derivatization vs. Non-Halogenated Analogs

The ortho-bromine substituent of the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkynyl derivatives [1]. This capability is absent in the des-bromo analog (unsubstituted benzamide) and fundamentally different from the 2-methoxy analog, which requires alternative (and often lower-yielding) activation strategies. Ortho-substituted aryl bromides are well-established substrates for Pd-catalyzed coupling, with typical Suzuki-Miyaura coupling yields for ortho-bromo benzamides reported in the 65–92% range under optimized conditions (Pd(PPh3)4, aqueous Na2CO3, DME, 80°C) [1][2]. The 3-bromo positional isomer (CAS 898430-93-8) also undergoes cross-coupling but with different regiochemical outcomes; ortho-substitution may also influence the dihedral angle between the benzamide ring and the coupled product, potentially altering target binding conformations in downstream biological assays [3].

Synthetic chemistry Cross-coupling Chemical biology probes

Benzamide δ-Opioid Receptor Pharmacophore: Structural Congruence with the (α-Piperazinylbenzyl)benzamide Scaffold

The target compound shares a core (α-piperazinylbenzyl)benzamide scaffold with a series of N-alkyl-substituted benzamides characterized by Katsura et al. (1997) as highly selective δ-opioid receptor (DOR) agonists [1]. In that series, the spatial orientation of the α-benzylic position (R vs. S configuration) was found to influence DOR binding affinity by more than 10-fold, and the nature of the benzamide N-alkyl substitution modulated DOR vs. μ/κ selectivity. While the Katsura series employed 4-substituted benzamides (rather than 2-bromo), the target compound's 2-bromo substitution pattern represents an untested variation on this validated δ-opioid pharmacophore [1][2]. No direct DOR binding data exist for the 2-bromo variant. This represents a structural opportunity rather than documented differentiation.

Opioid receptor pharmacology δ-selective agonists Pain research

Recommended Research Applications for 2-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Based on Available Evidence


Sigma-1 Receptor SAR Probe: Testing the Impact of Ortho-Bromine Substitution

This compound is best deployed as a probe molecule in sigma-1 receptor structure-activity relationship (SAR) studies. The established finding that para-halogenated benzamide derivatives achieve S1R Ki values in the low nanomolar range (1.2–3.6 nM) with high S2R/S1R selectivity (Donnier-Maréchal et al., 2017) [1] provides a quantitative benchmark against which the ortho-bromine variant can be compared. Procurement of this compound enables direct radioligand competition binding assays using [3H]-(+)-pentazocine (S1R) and [3H]-DTG (S2R) to determine whether ortho halogenation preserves, enhances, or diminishes sigma receptor affinity and subtype selectivity relative to the published para-substituted series.

Late-Stage Diversification Scaffold for Benzamide-Focused Compound Libraries

Medicinal chemistry teams seeking to build focused benzamide libraries for receptor screening can exploit the ortho-bromine substituent as a synthetic diversification point. Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids (expected yields 65–92% based on precedent with structurally analogous ortho-bromo benzamides) [2] enables rapid generation of 2-arylbenzamide analogs in a single synthetic step. This capability is absent in the des-bromo analog and requires additional activation steps for the 2-methoxy analog, providing the 2-bromo variant with a practical advantage for parallel library synthesis.

δ-Opioid Receptor Pharmacophore Exploration

The structural congruence of this compound's (α-piperazinylbenzyl)benzamide core with the highly selective δ-opioid receptor agonist scaffold characterized by Katsura et al. (1997) [3] supports its use as a comparator compound in δ-opioid receptor binding studies. The 2-bromo substitution represents a deliberate departure from the 4-substituted benzamides that achieved DOR Ki values of 0.87 nM with >1000-fold selectivity over μ-opioid receptors, enabling investigation of whether ortho-substitution alters DOR affinity, efficacy, or receptor subtype selectivity.

Physicochemical Property Comparator in CNS Penetration Screening Panels

The quantifiable lipophilicity increment of the 2-bromo substituent (Δπ = +0.86 vs. H; Δπ = +0.88 vs. OCH3) [4] positions this compound as a tool molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies designed to correlate ortho-substituent lipophilicity with predicted blood-brain barrier penetration. When run alongside the des-bromo, 2-methyl, and 2-methoxy analogs under identical assay conditions, the compound can generate internally consistent, comparator-anchored permeability data to guide CNS drug candidate design.

Quote Request

Request a Quote for 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.